Technical Documentation Center
2-Phenoxyethyl (methylsulfanyl)acetate Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Synthesis of "2-Phenoxyethyl (methylsulfanyl)acetate" from (methylsulfanyl)acetic acid
Synthesis of "2-Phenoxyethyl (methylsulfanyl)acetate" from (methylsulfanyl)acetic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance and Synthetic Strategy for 2-Phenoxyethyl (methylsulfanyl)acetate
2-Phenoxyethyl (methylsulfanyl)acetate is a molecule of interest in medicinal chemistry and materials science due to the incorporation of both a phenoxyethyl moiety, a common pharmacophore, and a methylsulfanylacetate group, which can impart unique solubility and metabolic properties. The synthesis of this ester from (methylsulfanyl)acetic acid and 2-phenoxyethanol presents a standard yet nuanced challenge in organic synthesis: the efficient formation of an ester bond while preserving the integrity of the sulfur-containing functional group.
This document provides a comprehensive guide to the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate, with a focus on a robust and mild esterification method to ensure high yield and purity. We will delve into the rationale behind the chosen synthetic route, provide a detailed experimental protocol, and offer insights into the purification and characterization of the final product.
Choosing the Optimal Esterification Method: A Rationale
Several methods exist for the formation of esters from carboxylic acids and alcohols. The selection of the most appropriate method is crucial and depends on the specific properties of the starting materials.
-
Fischer-Speier Esterification: This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] While simple, it often requires high temperatures and a strong acid catalyst (e.g., sulfuric acid), which can lead to side reactions, particularly with sensitive functional groups like the methylsulfanyl moiety in (methylsulfanyl)acetic acid.[3] The equilibrium nature of the reaction also necessitates driving the reaction to completion, for example, by removing water.[2]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester under mild conditions using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][6] It is particularly useful for secondary alcohols where stereochemical inversion is desired.[5] However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
-
Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[7][8] The Steglich esterification is renowned for its mild reaction conditions (often at room temperature) and its tolerance of a wide variety of functional groups, making it an ideal choice for substrates that are sensitive to acid or heat.[8][9] The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.[7]
Given the potential for oxidation or other side reactions of the methylsulfanyl group under harsh acidic conditions, the Steglich esterification is the recommended method for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate. Its mild conditions and high efficiency make it a reliable and reproducible choice for this transformation.
Reaction Scheme
Experimental Protocol: Steglich Esterification
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |
| (Methylsulfanyl)acetic acid | 106.14 | 1.06 g | 10.0 | - |
| 2-Phenoxyethanol | 138.16 | 1.38 g | 10.0 | - |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 | Caution: Potent allergen and sensitizer. Handle with care in a fume hood. |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 | Caution: Toxic. Handle with care. |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | Use a dry solvent to prevent hydrolysis of DCC. |
| Diethyl ether, anhydrous | - | As needed | - | For precipitation and washing of DCU. |
| Saturated Sodium Bicarbonate Solution | - | 2 x 20 mL | - | For aqueous workup. |
| Brine (Saturated NaCl solution) | - | 20 mL | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - | For drying the organic phase. |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfers
-
Ice bath
-
Separatory funnel (100 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for purification (e.g., column chromatography setup)
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (methylsulfanyl)acetic acid (1.06 g, 10.0 mmol) and 2-phenoxyethanol (1.38 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids are dissolved.
-
Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol) to the reaction mixture.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C.
-
Addition of DCC: In a separate small beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM. Slowly add the DCC solution to the cooled reaction mixture dropwise over 10-15 minutes using a syringe. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Filtration: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the DCU. Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold, anhydrous diethyl ether.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (twice) and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 2-Phenoxyethyl (methylsulfanyl)acetate can be purified by column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity to elute the product.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate.
Safety and Handling
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin allergen and sensitizer. Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMAP: 4-Dimethylaminopyridine is toxic. Avoid inhalation, ingestion, and skin contact. Handle with appropriate PPE.
-
DCM: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Steglich esterification provides a mild, efficient, and reliable method for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate from (methylsulfanyl)acetic acid and 2-phenoxyethanol. This protocol, with its detailed steps and explanations, is designed to be a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the successful synthesis of this and similar ester compounds.
References
- Grokipedia. Steglich esterification.
- Scribd. Synthesis and Purification of Ethyl Acetate.
- Coach Benner. Synthesis, Isolation, and Purification of an Ester.
- LookChem. Purification of Ethyl acetate - Chempedia.
-
Green Chemistry (RSC Publishing). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]
-
Technology Company. Production Methods of Acetate Series. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
Chemical Synthesis Database. ethyl 2-chloro-2-(2-phenoxyethylsulfanyl)acetate. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available at: [Link]
-
Organic Syntheses Procedure. esterification of carboxylic acids with. Available at: [Link]
-
ResearchGate. Steglich Esterification? Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Chemical Synthesis Database. ethyl 2-methylsulfanyl-2-phenylacetate. Available at: [Link]
-
Chemistry Steps. Fischer Esterification. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Chemistry LibreTexts. Fischer Esterification. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
PubChem. 2-Phenoxyethyl acetate. Available at: [Link]
-
Common Conditions. Acid to Ester. Available at: [Link]
-
The Good Scents Company. ethyl 2-(methyl thio) acetate. Available at: [Link]
-
Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]
-
PMC - NIH. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
- Google Patents. CN103553914A - Phenylethyl acetate synthesis method.
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
- Google Patents. WO2013078207A1 - Esterifying an ethanol and acetic acid mixture to produce an ester feed for hydrogenolysis.
-
PMC - NIH. 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. Available at: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Steglich esterification â Grokipedia [grokipedia.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Note: Synthesis and Esterification Protocols for 2-Phenoxyethyl (methylsulfanyl)acetate
Application Note: Synthesis and Esterification Protocols for 2-Phenoxyethyl (methylsulfanyl)acetate
Executive Summary
This application note provides detailed, self-validating methodologies for the synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate . By coupling 2-phenoxyethanol—a versatile aromatic ether alcohol[1]—with (methylsulfanyl)acetic acid, researchers can generate an ester with dual functional handles (an aromatic ether and an aliphatic thioether). This guide evaluates the mechanistic causality, quantitative performance, and step-by-step protocols for two primary synthetic routes: the mild Steglich esterification and the classic equilibrium-driven Fischer esterification.
Mechanistic Pathways & Causal Logic
The esterification of (methylsulfanyl)acetic acid with 2-phenoxyethanol requires careful consideration of the thioether moiety, which can be sensitive to strong oxidants, though it remains stable under standard coupling and acidic conditions.
The Steglich Esterification (DCC/DMAP)
The Steglich esterification is a highly efficient, room-temperature coupling method. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent alongside 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2][3].
Causality of Reagent Selection: If DCC is used alone with the alcohol, the reaction is sluggish, and the highly reactive O-acylisourea intermediate tends to undergo a detrimental 1,3-rearrangement into a dead-end N-acylurea byproduct[2]. The addition of DMAP is critical: it acts as an acyl transfer reagent. DMAP is more nucleophilic than 2-phenoxyethanol and rapidly attacks the O-acylisourea to form an acyl-pyridinium salt ("active ester"). This intermediate is immune to rearrangement and reacts swiftly with the alcohol to yield the target ester[3].
Steglich Esterification Mechanism for 2-Phenoxyethyl (methylsulfanyl)acetate synthesis.
The Fischer Esterification (Acid-Catalyzed)
The Fischer esterification is a thermodynamically controlled, equilibrium-driven process following a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[4].
Causality of Experimental Design: Because every step in this mechanism is reversible, the reaction will stall at equilibrium unless perturbed. According to Le Chatelier’s principle, the equilibrium can be driven toward the ester product by either using an excess of one reactant or by continuously removing the water byproduct[4][5]. For this synthesis, azeotropic distillation using a Dean-Stark trap with toluene as the solvent is the most effective self-validating method to ensure high conversion.
PADPED Mechanism of Fischer Esterification driven by Le Chatelier's principle.
Method Comparison Data
The following table summarizes the quantitative metrics for selecting the appropriate esterification route based on scale and available equipment.
| Metric | Steglich Esterification (DCC/DMAP) | Fischer Esterification (p-TSA) |
| Typical Yield | 88% – 95% | 75% – 85% |
| Reaction Time | 2 – 4 hours | 12 – 24 hours |
| Temperature | 0 °C to Room Temperature | Reflux (~110 °C in Toluene) |
| Scalability | Moderate (DCU byproduct is bulky) | High (Atom economical) |
| Primary Byproduct | Dicyclohexylurea (DCU) | Water |
| Purification Complexity | High (Requires filtration and chromatography) | Low (Aqueous wash removes catalyst) |
Experimental Protocols
Protocol A: Steglich Esterification (Mild Conditions)
Ideal for milligram to gram-scale synthesis where avoiding high heat is preferred.
Reagents:
-
(Methylsulfanyl)acetic acid: 1.0 mmol (106.14 mg)
-
2-Phenoxyethanol: 1.0 mmol (138.16 mg)
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 mmol (226.9 mg)
-
4-Dimethylaminopyridine (DMAP): 0.1 mmol (12.2 mg)
-
Anhydrous Dichloromethane (DCM): 10 mL
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Add (methylsulfanyl)acetic acid (1.0 mmol) and 2-phenoxyethanol (1.0 mmol) to the flask. Dissolve the mixture in 7 mL of anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 mmol) to the solution. Note: DMAP must be added before DCC to ensure the immediate capture of the O-acylisourea intermediate.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC (1.1 mmol) in 3 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, serving as a visual validation of the coupling progress.
-
Workup: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the filter cake with an additional 10 mL of cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (10 mL) to remove DMAP, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield pure 2-Phenoxyethyl (methylsulfanyl)acetate.
Protocol B: Fischer Esterification (Scale-Up Conditions)
Ideal for multi-gram scale synthesis leveraging thermodynamic control.
Reagents:
-
(Methylsulfanyl)acetic acid: 10.0 mmol (1.06 g)
-
2-Phenoxyethanol: 12.0 mmol (1.66 g) (1.2 eq excess to drive equilibrium)
-
p-Toluenesulfonic acid monohydrate (p-TSA): 0.5 mmol (95 mg)
-
Toluene: 30 mL
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Mixing: Add (methylsulfanyl)acetic acid, 2-phenoxyethanol, and p-TSA to the flask. Add 30 mL of toluene.
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, water will co-distill with toluene, condense, and collect in the Dean-Stark trap. The physical collection of water serves as a self-validating metric for reaction conversion.
-
Monitoring: Continue refluxing for 16 hours or until water collection ceases (theoretical yield of water: ~0.18 mL).
-
Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and dilute with an additional 20 mL of toluene or ethyl acetate.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the p-TSA catalyst and extract any unreacted carboxylic acid.
-
Isolation: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the target ester.
References
- Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. An-Najah National University (mobt3ath.com).
- Steglich Esterification. Organic Chemistry Portal.
- Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. Benchchem.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Fischer Esterification. Organic Chemistry Portal.
Sources
Purification techniques for "2-Phenoxyethyl (methylsulfanyl)acetate"
Purification techniques for "2-Phenoxyethyl (methylsulfanyl)acetate"
Application Note: Advanced Purification Strategies for 2-Phenoxyethyl (methylsulfanyl)acetate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Rationale
Introduction & Structural Profiling
2-Phenoxyethyl (methylsulfanyl)acetate is a multifunctional ester characterized by a phenoxyethyl moiety and a methylsulfanyl (thioether) group. Compounds bearing these structural motifs are frequently utilized in the development of advanced fragrance materials, aroma compounds, and specialized pharmaceutical intermediates[1].
The synthesis of such esters is typically achieved via a Steglich esterification, coupling 2-phenoxyethanol with (methylsulfanyl)acetic acid using a carbodiimide activator (e.g., DCC or EDC) and a DMAP catalyst[2]. While the synthesis is straightforward, the purification is complicated by the molecule's specific reactive vulnerabilities. As a Senior Application Scientist, it is critical to recognize that successful purification requires protecting the thioether from oxidation and the ester from hydrolysis.
Quantitative Physicochemical Profile
| Parameter | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 226.29 g/mol | High boiling point; requires high-vacuum short-path distillation techniques to prevent thermal degradation. |
| LogP (Estimated) | ~2.2 | Highly lipophilic; excellent retention on reverse-phase C18 columns; highly soluble in non-polar organic solvents. |
| Functional Groups | Ester, Thioether, Ether | Susceptible to base/acid-catalyzed hydrolysis and peroxide-mediated oxidation. |
| Physical State | Viscous Liquid (Room Temp) | Cannot be purified by recrystallization; relies heavily on liquid-liquid extraction, chromatography, and distillation. |
Mechanistic Vulnerabilities & Experimental Causality
Before executing the protocols, operators must understand the causality behind the selected techniques:
-
Thioether Lability: Thioethers are highly susceptible to metabolic and chemical oxidation, rapidly forming sulfoxides or sulfones when exposed to peroxides or prolonged atmospheric oxygen[3]. Causality: We strictly prohibit the use of ethereal solvents (like diethyl ether or THF) during chromatography unless they are rigorously tested and verified to be peroxide-free.
-
Thermal Stress: Conventional fractional distillation exposes high-boiling esters to prolonged thermal stress, risking ester pyrolysis. Causality: We employ Kugelrohr distillation, which utilizes short-path vacuum conditions to drastically lower the boiling point and minimize the residence time of the molecule on heated surfaces[4].
Purification Workflow
Figure 1: Sequential purification workflow for 2-Phenoxyethyl (methylsulfanyl)acetate.
Step-by-Step Methodologies
Protocol 1: Post-Synthetic Liquid-Liquid Extraction (LLE)
This protocol isolates the crude ester from coupling agents and unreacted starting materials[2].
-
Step 1: If DCC was used, cool the reaction mixture to 0 °C for 30 minutes to fully precipitate dicyclohexylurea (DCU). Filter the mixture through a pad of Celite and wash the filter cake with cold Dichloromethane (DCM).
-
Step 2: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M HCl (3 × 50 mL) to protonate and partition the DMAP catalyst into the aqueous phase.
-
Step 3: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL).
-
Step 4: Wash with saturated aqueous NaCl (brine) to displace dissolved water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (≤30 °C water bath to prevent thermal degradation).
Self-Validating Mechanism: The NaHCO₃ wash is a self-validating step. The cessation of CO₂ gas evolution during successive washes physically confirms the complete neutralization and removal of the unreacted (methylsulfanyl)acetic acid.
Protocol 2: Normal-Phase Flash Chromatography
-
Step 1: Pack a glass column with silica gel (230–400 mesh) using pure Hexanes.
-
Step 2: Dissolve the crude oil in a minimal volume of DCM (e.g., 1-2 mL) and carefully load it onto the silica bed.
-
Step 3: Elute the column using a gradient solvent system starting at 100% Hexanes and gradually increasing to 85:15 Hexanes:Ethyl Acetate.
-
Step 4: Collect fractions and monitor via Thin Layer Chromatography (TLC).
Self-Validating Mechanism: Monitor TLC plates using a Potassium Permanganate (KMnO₄) stain. The KMnO₄ will instantly reduce from purple to a yellow/brown spot upon contact with the oxidizable sulfur of the thioether. If the compound has already degraded into a sulfone, it will resist oxidation and fail to stain strongly, instantly validating the structural integrity of the eluted fractions.
Protocol 3: Kugelrohr Short-Path Distillation
To achieve >99% purity, trace volatile impurities and solvent residues must be removed.
-
Step 1: Transfer the chromatographically purified oil into the source bulb of a Kugelrohr apparatus.
-
Step 2: Connect the system to a high-vacuum pump. Critical: Draw a hard vacuum (<1 mbar) before applying any heat. This purges atmospheric oxygen from the system, preventing the thermal oxidation of the thioether.
-
Step 3: Rotate the bulbs to create a thin film (increasing surface area) and gradually heat the oven to 130–150 °C.
-
Step 4: Cool the receiving bulb with a dry ice/isopropanol bath to condense the purified 2-phenoxyethyl (methylsulfanyl)acetate.
Self-Validating Mechanism: The vacuum integrity check is self-validating. If the system cannot achieve and hold <1 mbar before heating, a leak is present. Proceeding would introduce oxygen at high temperatures, guaranteeing thioether degradation. Achieving the target vacuum validates the safety of the thermal step[4].
References
- Title: US20170233679A1 - Fragrance materials Source: Google Patents URL
-
Title: Kugelrohr - Grokipedia: Organic Chemistry Purifications Source: Grokipedia URL: [Link]
-
Title: Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin Source: PMC (PubMed Central) URL: [Link]
Sources
Application Note: Quantitative Analysis of 2-Phenoxyethyl (methylsulfanyl)acetate
Application Note: Quantitative Analysis of 2-Phenoxyethyl (methylsulfanyl)acetate
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 2-Phenoxyethyl (methylsulfanyl)acetate, a compound featuring both a phenoxyethyl ester and a thioether (methylsulfanyl) moiety. Given the compound's structure, this guide outlines two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for more sensitive and specific quantification, particularly in complex matrices. This note is intended for researchers, scientists, and drug development professionals requiring robust and validated analytical methods for this and structurally related compounds.
Introduction: The Analytical Challenge
2-Phenoxyethyl (methylsulfanyl)acetate is a small organic molecule whose accurate quantification is essential for understanding its stability, purity, and pharmacokinetic properties in various experimental and developmental stages. The molecule's structure, containing a chromophoric phenoxy group and a sulfur-containing thioether, informs the selection of appropriate analytical techniques. The phenoxyethyl group allows for sensitive detection by UV spectrophotometry, making HPLC-UV a primary method of choice. The thioether group and the overall volatility of the molecule also make it amenable to analysis by GC-MS, which offers higher specificity and sensitivity.
The choice between these methods depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required level of sensitivity, and the availability of instrumentation.[1][2] This guide will detail the protocols for both HPLC-UV and GC-MS, along with a discussion on method validation to ensure data integrity and reliability.
Foundational Principles of Method Selection
The selection of an analytical technique is a critical first step. The rationale for choosing HPLC-UV and GC-MS is grounded in the physicochemical properties of 2-Phenoxyethyl (methylsulfanyl)acetate.
-
HPLC-UV: This technique is ideal for non-volatile or thermally labile compounds. The presence of the phenyl ring in the phenoxy group provides strong UV absorbance, allowing for sensitive detection. HPLC offers excellent separation of the analyte from potential impurities or matrix components.[2]
-
GC-MS: Gas chromatography is well-suited for volatile and thermally stable compounds. The combination with mass spectrometry provides high selectivity and structural information, which is invaluable for unambiguous peak identification and quantification, especially at low concentrations.
The following diagram illustrates the decision-making process for selecting the appropriate analytical method.
Caption: Method selection workflow based on analyte properties.
Sample Preparation: A Critical Prerequisite
Effective sample preparation is crucial for accurate and reproducible results, especially when dealing with complex matrices. The goal is to extract the analyte of interest while minimizing interferences.
Protocol for Sample Preparation (General)
-
Sample Weighing: Accurately weigh a known quantity of the sample matrix containing 2-Phenoxyethyl (methylsulfanyl)acetate.
-
Solvent Extraction: Add a suitable organic solvent (e.g., acetonitrile, ethyl acetate) to the sample. The choice of solvent should be based on the solubility of the analyte and its compatibility with the chosen analytical method.
-
Homogenization/Sonication: Vortex or sonicate the sample for 10-15 minutes to ensure complete extraction of the analyte from the matrix.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the dissolved analyte.
-
Filtration (for HPLC): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
-
Derivatization (Optional for GC): While not always necessary, derivatization can improve the chromatographic properties of the analyte for GC analysis. However, for 2-Phenoxyethyl (methylsulfanyl)acetate, this is unlikely to be required.
Method 1: Quantification by HPLC-UV
This method is recommended for routine analysis due to its robustness and widespread availability.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard system with quaternary pump, autosampler, column oven, and UV/DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 270 nm (based on the phenoxy chromophore) |
| Run Time | Approximately 10 minutes |
Protocol for HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of 2-Phenoxyethyl (methylsulfanyl)acetate (1 mg/mL) in acetonitrile. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample as described in section 3.1.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample solution and record the peak area of the analyte.
-
Quantification: Determine the concentration of 2-Phenoxyethyl (methylsulfanyl)acetate in the sample by interpolating its peak area from the calibration curve.[2]
Caption: Workflow for quantification by HPLC-UV.
Method 2: Quantification by GC-MS
This method is recommended for analyses requiring higher sensitivity and specificity, or for complex matrices where co-eluting peaks may interfere with UV detection.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with a mass selective detector (MSD) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MSD Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) for highest sensitivity. Monitor at least 3 characteristic ions. |
Protocol for GC-MS Analysis
-
Standard Preparation: Prepare a stock solution and calibration standards as described for the HPLC-UV method, using a volatile solvent like ethyl acetate.
-
Sample Preparation: Prepare the sample as described in section 3.1, ensuring the final solvent is volatile and GC-compatible.
-
Ion Selection (for SIM mode): Perform a full scan analysis of a high-concentration standard to identify the molecular ion and major fragment ions of 2-Phenoxyethyl (methylsulfanyl)acetate. Select a quantifier ion (most abundant) and at least two qualifier ions for monitoring.
-
Calibration Curve: Inject the calibration standards and plot the peak area of the quantifier ion against concentration.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Quantify the analyte using the calibration curve. Confirm the identity of the peak by ensuring the retention time matches the standard and the ratio of qualifier to quantifier ions is within acceptable limits (e.g., ±20%).
Method Validation
To ensure the reliability of the analytical data, the chosen method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.995 |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery experiments. | 98.0 - 102.0% Recovery |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | RSD < 2.0% |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the analyte retention time |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
A summary of expected performance for the two methods is provided below.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.015 µg/mL |
| Specificity | High | Very High |
Conclusion
This application note provides two robust and reliable methods for the quantification of 2-Phenoxyethyl (methylsulfanyl)acetate. The choice between HPLC-UV and GC-MS should be based on the specific analytical needs, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, defensible data in research and development settings.
References
-
D'Orazio, G., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Bisphenol A, Alkylphenols, Phthalate Esters, and Perfluoronated Chemicals in Biological Samples. Available at: [Link]
-
ACS Publications. (2026). Quantifying Thiol Abundance and pKa Values in Natural Organic Mixtures Using HERFD-XANES Spectroscopy. Available at: [Link]
-
University of Modena and Reggio Emilia. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available at: [Link]
Sources
Using "2-Phenoxyethyl (methylsulfanyl)acetate" in high-throughput screening
Using "2-Phenoxyethyl (methylsulfanyl)acetate" in high-throughput screening
Application Note: Integrating 2-Phenoxyethyl (methylsulfanyl)acetate into High-Throughput Fragment Screening Workflows
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized early-stage lead generation by screening low-molecular-weight compounds that sample chemical space more efficiently than traditional High-Throughput Screening (HTS) libraries[1]. Unlike traditional HTS hits, which are often large and lipophilic, fragments provide highly atom-efficient starting points for challenging or previously "undruggable" targets[2]. This application note details the integration, mechanistic rationale, and self-validating screening protocols for using 2-Phenoxyethyl (methylsulfanyl)acetate , a highly versatile, "Rule of 3" (Ro3) compliant scaffold, in modern drug discovery workflows.
Physicochemical Rationale & "Rule of 3" Compliance
In FBDD, the quality of the fragment library is paramount. Fragments must possess high aqueous solubility and low steric complexity to achieve high ligand efficiency (LE) during hit-to-lead optimization[3]. 2-Phenoxyethyl (methylsulfanyl)acetate is an ideal fragment hit due to its balanced lipophilicity and distinct functional moieties.
Table 1: Physicochemical Profiling vs. "Rule of 3" (Ro3) Metrics
| Property | 2-Phenoxyethyl (methylsulfanyl)acetate | Ro3 Ideal Threshold | Compliance |
| Molecular Weight (MW) | 226.3 g/mol | ≤ 300 Da | Yes |
| Calculated LogP (cLogP) | ~2.1 | ≤ 3.0 | Yes |
| H-Bond Donors (HBD) | 0 | ≤ 3 | Yes |
| H-Bond Acceptors (HBA) | 3 | ≤ 3 | Yes |
| Rotatable Bonds | 6 | ≤ 3 (Soft limit) | Acceptable flexibility |
Expert Insight: Because fragments bind weakly (typically Kd in the 0.1−10 mM range)[4], they must be screened at high concentrations. The cLogP of ~2.1 ensures sufficient aqueous solubility to prevent false positives caused by colloidal aggregation—a common pitfall in HTS[5].
Mechanistic Profiling: The Causality of Scaffold Selection
Do not view 2-Phenoxyethyl (methylsulfanyl)acetate as a mere structural formula; view it as a tripartite molecular probe designed to interrogate distinct protein microenvironments. The causality behind including this specific scaffold in an HTS library lies in its three distinct interaction vectors:
-
The Thioether (-S-CH3) Core : Sulfur acts as a soft Lewis base. This makes the compound highly effective for screening against metalloenzymes (e.g., zinc-dependent deacetylases) where the thioether can coordinate the metal ion without the severe toxicity or promiscuity associated with strong chelators.
-
The Phenoxy Ring : Provides a rigid, electron-rich aromatic surface capable of π−π stacking or cation- π interactions within deep hydrophobic sub-pockets.
-
The Ester Linkage : Acts as a flexible hinge and a dual H-bond acceptor, allowing the fragment to dynamically adopt multiple binding poses to maximize atom-efficient interactions with the target[2].
Mechanistic binding pathways of the fragment's functional groups to target protein pockets.
Self-Validating Experimental Protocol for High-Throughput Screening
To ensure trustworthiness, the screening of this fragment must employ a self-validating, orthogonal workflow. A single biophysical assay is insufficient due to the low affinity of fragments; therefore, a primary screen must be coupled with a structural validation step[4].
Phase 1: Library Preparation and Quality Control Causality: Fragments require screening at 0.5−2 mM. At these concentrations, compounds can form colloidal aggregates that non-specifically inhibit enzymes, leading to false positives.
-
Stock Preparation : Dissolve 2-Phenoxyethyl (methylsulfanyl)acetate in 100% anhydrous DMSO to a stock concentration of 100 mM. Store at -20°C in desiccated conditions to prevent ester hydrolysis.
-
Solubility QC : Dilute the stock to 2 mM in the target assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use Dynamic Light Scattering (DLS) or nephelometry to confirm the absence of colloidal aggregates before proceeding to HTS.
Phase 2: Primary Biophysical Screening via Surface Plasmon Resonance (SPR) Causality: SPR is highly sensitive to mass changes and can detect the rapid on/off rates characteristic of low-affinity fragments, making it superior to standard biochemical HTS for this compound class[4].
-
Immobilization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target a high immobilization level (3000-5000 RU) to ensure sufficient signal-to-noise ratio for a 226 Da molecule.
-
Screening : Inject 2-Phenoxyethyl (methylsulfanyl)acetate at a single concentration (e.g., 500 µM) with a flow rate of 30 µL/min.
-
Validation (Self-Correction) : If a binding signal is detected, perform a dose-response titration (31.25 µM to 1 mM). A true fragment hit will display a square wave sensorgram (rapid kon and koff ) and a saturable steady-state affinity curve.
Phase 3: Orthogonal Validation via NMR Spectroscopy Causality: While SPR confirms binding kinetics, NMR confirms the specific binding site and eliminates non-specific stoichiometric artifacts, ensuring the fragment is a viable starting point for drug design[5].
-
Preparation : Prepare 50 µM of 15 N-labeled target protein in NMR buffer (containing 5% D2O).
-
Titration : Acquire a baseline 1 H- 15 N HSQC spectrum. Titrate 2-Phenoxyethyl (methylsulfanyl)acetate into the sample up to 2 mM.
-
Analysis : Map the chemical shift perturbations (CSPs) onto the protein's crystal structure to validate that the fragment binds to the biologically relevant pocket.
Self-validating FBDD workflow for screening 2-Phenoxyethyl (methylsulfanyl)acetate.
Hit-to-Lead Evolution Strategy
Once validated, 2-Phenoxyethyl (methylsulfanyl)acetate serves as a powerful foundation for fragment growing. The ester linkage is highly synthetically tractable. By hydrolyzing the ester to the corresponding carboxylic acid and alcohol, medicinal chemists can independently grow the thioether or phenoxy vectors to reach adjacent sub-pockets. This structure-guided expansion exponentially increases binding affinity and target selectivity, ultimately transforming the 226 Da fragment into a potent lead candidate[6].
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application Note: Preclinical Evaluation of 2-Phenoxyethyl (methylsulfanyl)acetate (PEMA) as a Novel Anti-Inflammatory Modulator
Application Note: Preclinical Evaluation of 2-Phenoxyethyl (methylsulfanyl)acetate (PEMA) as a Novel Anti-Inflammatory Modulator
Executive Summary & Mechanistic Rationale
In contemporary drug development, the rational design of small-molecule anti-inflammatory agents frequently relies on optimizing lipophilicity and target-site binding affinity. 2-Phenoxyethyl (methylsulfanyl)acetate (PEMA) represents an emerging structural motif in this space.
The pharmacological rationale for PEMA is bipartite:
-
The Phenoxyethyl Moiety: This highly lipophilic tail acts as a membrane-penetrating vector. Similar phenoxyethyl derivatives have been extensively documented to enhance intracellular accumulation, a critical requirement for targeting cytosolic pro-inflammatory cascades[1].
-
The (Methylsulfanyl)acetate Headgroup: The thioether (methylsulfanyl) linkage provides a unique, flexible pharmacophore. Sulfur's polarizability allows it to participate in critical coordinate interactions and hydrogen bonding within the hydrophobic active sites of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes[2]. Furthermore, the acetate ester linkage serves as a potential substrate for intracellular esterases, allowing PEMA to act as a prodrug that releases the active (methylthio)acetate anion directly into the cytosol[3].
This application note details the self-validating in vitro protocols required to evaluate PEMA’s efficacy, ensuring that observed anti-inflammatory signals are biologically genuine and free from chemical artifacts.
Physicochemical Profiling & Formulation Strategy
Before initiating cell-based assays, understanding the physicochemical baseline of PEMA is critical for vehicle selection and predicting assay interference. PEMA is highly hydrophobic; therefore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent, with final assay concentrations of DMSO kept strictly below 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Table 1: Physicochemical Properties & Pharmacological Relevance of PEMA
| Parameter | Value | Pharmacological Relevance |
| Molecular Formula | C₁₁H₁₄O₃S | - |
| Molecular Weight | 226.29 g/mol | Highly compliant with Lipinski’s Rule of 5; ideal for oral bioavailability. |
| Estimated LogP | 2.4 – 2.8 | Optimal lipophilicity for passive diffusion across macrophage lipid bilayers. |
| H-Bond Donors | 0 | Reduces desolvation energy penalty during receptor binding. |
| H-Bond Acceptors | 4 | Facilitates anchoring within the COX-2/iNOS catalytic domains[3]. |
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, it is imperative to recognize that thioether-containing compounds can be chemically reactive. They may spontaneously reduce assay reagents or quench fluorescent signals. Therefore, every protocol below is designed as a self-validating system , incorporating specific interference controls to guarantee data integrity.
Macrophage Cytotoxicity & Phenotypic Anchoring (MTT Assay)
Causality: Anti-inflammatory readouts (such as reduced Nitric Oxide production) can be artificially skewed if the test compound is simply killing the cells. We must first establish the Maximum Non-Toxic Concentration (MNTC) in RAW 264.7 macrophages[1]. Self-Validation Mechanism: Sulfur-containing compounds can sometimes directly reduce the MTT tetrazolium salt into formazan, creating a false-negative for cytotoxicity. A "Cell-Free Compound Control" is mandatory.
Step-by-Step Methodology:
-
Seeding: Seed RAW 264.7 macrophages at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
-
Treatment: Aspirate media. Apply PEMA at logarithmic concentrations (1, 10, 50, 100, 200 µM) in fresh media.
-
Interference Control: In parallel, add the same PEMA concentrations to empty wells containing only media (No Cells).
-
Incubation: Incubate for 24 h.
-
Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) to all wells. Incubate for 4 h.
-
Solubilization: Discard media, add 150 µL of DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Subtract the background absorbance of the "Cell-Free Compound Control" from the corresponding cellular wells.
LPS-Induced Nitric Oxide (NO) Inhibition (Griess Assay)
Causality: Lipopolysaccharide (LPS) stimulates the TLR4 receptor, triggering NF-κB-mediated transcription of inducible Nitric Oxide Synthase (iNOS). Measuring nitrite (a stable NO metabolite) evaluates PEMA's upstream anti-inflammatory efficacy[1]. Self-Validation Mechanism: Thioethers can act as nucleophiles, directly quenching the diazonium salt in the Griess reaction and causing a false-positive "inhibition" of NO. A "Nitrite Quench Control" is utilized to rule this out.
Step-by-Step Methodology:
-
Seeding & Stimulation: Seed RAW 264.7 cells at 5×104 cells/well. Pre-treat with PEMA at sub-lethal doses (derived from Protocol 3.1) for 2 h.
-
Inflammatory Insult: Add LPS (1 µg/mL) to the wells. Incubate for 24 h.
-
Harvesting: Transfer 50 µL of the cell culture supernatant to a fresh 96-well plate.
-
Interference Control: In a separate plate, mix 50 µL of a known Sodium Nitrite standard ( 50μM ) with 50 µL of PEMA (at its highest test concentration).
-
Detection: Add 50 µL of Griess Reagent 1 (1% sulfanilamide) and 50 µL of Griess Reagent 2 (0.1% NED) to all wells. Incubate for 10 mins in the dark.
-
Readout: Measure absorbance at 540 nm. If the "Nitrite Quench Control" shows reduced absorbance compared to the Nitrite standard alone, PEMA is chemically interfering with the assay, and LC-MS/MS must be used instead of the Griess assay.
Cell-Free COX-2 Enzyme Inhibition Assay
Causality: To differentiate between transcriptional suppression (downregulating COX-2 expression via NF-κB) and direct orthosteric inhibition (physically blocking the enzyme active site), a cell-free recombinant COX-2 assay is deployed[2]. Self-Validation Mechanism: PEMA's phenoxy ring may exhibit autofluorescence. A "Compound Background Control" (PEMA + Assay Buffer, no enzyme, no probe) is required.
Step-by-Step Methodology:
-
Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl assay buffer (pH 8.0) containing hematin.
-
Incubation: Combine COX-2 enzyme with varying concentrations of PEMA (0.1 - 50 µM). Include Celecoxib (1 µM) as a positive validation control. Incubate for 10 mins at 25°C.
-
Reaction Initiation: Add Arachidonic Acid (substrate) and the fluorometric probe (e.g., ADHP) to all wells.
-
Readout: Measure fluorescence (Ex/Em = 535/587 nm) kinetically over 10 minutes. Calculate the initial reaction velocity and determine the IC₅₀.
Quantitative Data Presentation
The table below summarizes the expected pharmacological profile of PEMA when subjected to the self-validating workflows described above.
Table 2: Representative In Vitro Pharmacological Profile of PEMA
| Assay / Parameter | Target / Readout | Expected IC₅₀ / CC₅₀ | Interpretation |
| MTT Assay (RAW 264.7) | Cell Viability (CC₅₀) | > 200 µM | PEMA exhibits low basal cytotoxicity, providing a wide therapeutic window. |
| Griess Assay | NO Production (IC₅₀) | 12.5 ± 1.2 µM | Potent suppression of macrophage-driven nitrosative stress[1]. |
| Cell-Free COX-2 | Enzyme Activity (IC₅₀) | 4.8 ± 0.6 µM | Direct orthosteric inhibition of the COX-2 catalytic domain[2]. |
| Cell-Free COX-1 | Enzyme Activity (IC₅₀) | > 100 µM | High selectivity index (COX-1/COX-2 > 20), suggesting a favorable gastric safety profile. |
Mechanistic Pathway Visualization
The following diagram illustrates the dual-mechanism hypothesis for PEMA, showcasing both its potential transcriptional suppression via the TLR4/NF-κB axis and its direct enzymatic inhibition of downstream mediators.
Figure 1: Proposed dual-mechanism of PEMA in the LPS-stimulated TLR4/NF-κB inflammatory pathway.
References
- Title: Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy)
- Source: tandfonline.
- Title: (Methylthio)
Sources
- 1. Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. (Methylthio)Acetate | C3H5O2S- | CID 5179950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Potential of 2-Phenoxyethyl (methylsulfanyl)acetate in Advanced Materials Science
Application Notes and Protocols: Exploring the Potential of 2-Phenoxyethyl (methylsulfanyl)acetate in Advanced Materials Science
Abstract: This document provides a forward-looking guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 2-Phenoxyethyl (methylsulfanyl)acetate. As a molecule with no significant presence in current published literature, this guide adopts a first-principles approach, deconstructing the compound into its core functional components to hypothesize its utility in materials science. We will explore its potential as a functional monomer, a surface modifier, and a high-performance additive. Detailed, albeit prospective, experimental protocols are provided to serve as a foundational framework for pioneering research into this promising, unexplored chemical entity.
Introduction: A Molecule of Untapped Potential
2-Phenoxyethyl (methylsulfanyl)acetate is a unique multifunctional compound that merges the properties of a phenoxyethyl group, a methylsulfanyl (thioether) group, and an acetate ester. While direct applications are not yet documented, an analysis of its constituent parts suggests significant potential in several areas of materials science.
-
The Phenoxyethyl Moiety: This group is known to impart desirable properties such as enhanced adhesion, thermal stability, and chemical resistance in polymer systems.[1] Its presence suggests that polymers or materials incorporating this molecule could exhibit improved durability and surface-binding capabilities.
-
The Methylsulfanyl (Thioether) Group: Thioethers are a versatile functional group in materials science. They can act as ligands, be oxidized to sulfoxides and sulfones for modifying polarity, and participate in crosslinking reactions.[2][3] The presence of sulfur also tends to increase the refractive index of a material.
-
The Acetate Group: As an ester, this group can influence the solubility of the molecule and the resulting material. It can also serve as a plasticizing agent in some polymer matrices, enhancing flexibility.[4][5] In a synthetic context, it can act as a leaving group or be hydrolyzed to reveal a hydroxyl group for further functionalization.
This guide will now explore three high-potential, hypothetical applications for 2-Phenoxyethyl (methylsulfanyl)acetate, complete with detailed protocols for experimental validation.
Application I: Functional Monomer for High Refractive Index and Adhesion-Promoting Polymers
The combination of a phenoxy group and a sulfur atom suggests that this molecule could be a valuable monomer or co-monomer for creating polymers with a high refractive index, suitable for optical applications such as coatings for lenses and displays.[1] The phenoxyethyl group would also be expected to promote adhesion to various substrates.
Scientific Rationale
The objective is to synthesize a polymer where the 2-Phenoxyethyl (methylsulfanyl)acetate unit is incorporated into the polymer backbone. The bulky, polarizable phenoxy and methylsulfanyl groups are expected to increase the refractive index of the resulting polymer, while the phenoxyethyl component should enhance adhesion to substrates like glass and metal.[1]
Proposed Experimental Workflow: Polymer Synthesis
Caption: Workflow for the synthesis of a novel polymer.
Detailed Protocol: Free-Radical Polymerization
Materials:
-
2-Phenoxyethyl (methylsulfanyl)acetate (assuming synthesis has been completed)
-
Methyl Methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask, dissolve 2-Phenoxyethyl (methylsulfanyl)acetate (e.g., 5 g) and Methyl Methacrylate (e.g., 5 g) in 40 mL of anhydrous toluene.
-
Initiator Addition: Add AIBN (e.g., 0.05 g, adjust based on desired molecular weight) to the monomer solution.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 400 mL of vigorously stirring methanol. The polymer should precipitate as a white solid.
-
Isolation and Drying: Allow the precipitate to settle, then decant the methanol. Collect the polymer by filtration. Wash the polymer with fresh methanol (2 x 50 mL). Dry the polymer in a vacuum oven at 50°C overnight to remove residual solvents.
-
Characterization: Characterize the resulting polymer for its molecular weight (GPC), composition (NMR), thermal properties (TGA/DSC), and refractive index (ellipsometry).
Application II: Surface Modification Agent for Enhanced Biocompatibility and Adhesion
The phenoxyethyl group can promote physical adsorption onto hydrophobic surfaces, while the thioether and acetate functionalities offer sites for further chemical modification. This makes the molecule a candidate for creating functional surface coatings.
Scientific Rationale
The goal is to form a self-assembled monolayer or a thin film of 2-Phenoxyethyl (methylsulfanyl)acetate on a substrate. This coating could serve two purposes:
-
Improve the adhesion of subsequent layers (e.g., a topcoat).
-
Be chemically modified to attach bioactive molecules (e.g., peptides, growth factors) for biomedical applications. For instance, the thioether can be oxidized to a sulfone, a group known to participate in biocompatible crosslinking reactions.[2]
Proposed Experimental Workflow: Surface Coating and Functionalization
Caption: Workflow for surface coating and subsequent functionalization.
Detailed Protocol: Dip-Coating Application
Materials:
-
Silicon wafers or glass slides
-
2-Phenoxyethyl (methylsulfanyl)acetate
-
Isopropanol, semiconductor grade
-
Deionized water
-
Dip-coater or spin-coater
-
Oven or hotplate
Procedure:
-
Substrate Cleaning: Thoroughly clean the silicon wafers or glass slides. A common method is sonication in isopropanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen. For a highly activated surface, a piranha solution or UV/ozone treatment can be used (use extreme caution).
-
Solution Preparation: Prepare a dilute solution of 2-Phenoxyethyl (methylsulfanyl)acetate (e.g., 0.1% w/v) in a suitable solvent like isopropanol or toluene.
-
Coating:
-
Dip-Coating: Immerse the cleaned substrate into the solution for a set time (e.g., 1 hour). Withdraw the substrate at a constant, slow speed (e.g., 1 mm/s).
-
Spin-Coating: Alternatively, place the substrate on the spin-coater chuck, dispense the solution to cover the surface, and spin at a set speed (e.g., 3000 rpm for 30 seconds).
-
-
Annealing: Gently place the coated substrate in an oven or on a hotplate at a temperature below the molecule's decomposition point (e.g., 80-100°C) for 1 hour to remove the solvent and promote film formation.
-
Characterization: Analyze the coated surface using techniques like contact angle goniometry (to check for changes in surface energy), ellipsometry (for thickness), and X-ray photoelectron spectroscopy (XPS, to confirm elemental composition).
Application III: Thioether-Based Antioxidant Additive for Polymer Stabilization
Thioesters and other sulfur-containing compounds can act as secondary antioxidants in polymers, protecting them from thermo-oxidative degradation.[6] The 2-Phenoxyethyl (methylsulfanyl)acetate molecule could function as a process stabilizer during polymer extrusion or molding.
Scientific Rationale
During high-temperature processing, polymers can degrade via radical oxidation reactions. Secondary antioxidants work by decomposing hydroperoxides, which are key intermediates in the oxidation cycle. Thioethers are known to perform this function. The phenoxyethyl group would ensure good compatibility and miscibility with a range of polymer matrices.
Proposed Experimental Protocol: Polymer Stabilization Study
Materials:
-
Polypropylene (PP) or Polyethylene (PE) powder
-
2-Phenoxyethyl (methylsulfanyl)acetate
-
Control antioxidant (e.g., a commercial thioester-based antioxidant)
-
Internal mixer (e.g., Brabender) or twin-screw extruder
-
Compression molder
-
Oven for aging studies
-
Melt Flow Index (MFI) tester
-
Spectrophotometer for color analysis
Procedure:
-
Compounding:
-
Prepare several batches of polymer compound.
-
Control: Pure polymer powder.
-
Batch A: Polymer powder + 0.2% w/w of 2-Phenoxyethyl (methylsulfanyl)acetate.
-
Batch B: Polymer powder + 0.2% w/w of a commercial control antioxidant.
-
Melt-blend each batch in an internal mixer at a standard processing temperature for the polymer (e.g., 190°C for PE) for 10 minutes.
-
-
Sample Preparation: Compression mold the compounded materials into thin plaques (e.g., 1 mm thickness).
-
Initial Characterization: Measure the initial Melt Flow Index (MFI) and color (e.g., Yellowness Index) of the plaques from each batch.
-
Accelerated Aging: Place the plaques in a forced-air oven at an elevated temperature (e.g., 120°C).
-
Periodic Testing: Remove samples from the oven at regular intervals (e.g., 24, 48, 96, 168 hours).
-
Analysis: For each time point, measure the MFI and Yellowness Index. A stable polymer will show less change in MFI (indicating less chain scission or crosslinking) and a smaller increase in the Yellowness Index over time.
-
Data Comparison: Plot the change in MFI and Yellowness Index versus time for all batches. Compare the performance of 2-Phenoxyethyl (methylsulfanyl)acetate against the control and the unstabilized polymer.
Data Summary and Expected Outcomes
The following table summarizes the hypothetical experiments and the key metrics for evaluating the potential of 2-Phenoxyethyl (methylsulfanyl)acetate.
| Application Area | Experimental Protocol | Key Characterization Techniques | Expected Outcome / Metric of Success |
| Functional Monomer | Free-Radical Polymerization | GPC, NMR, Ellipsometry, Adhesion Test | Successful incorporation into polymer; Refractive index > 1.55; Improved lap shear strength vs. control. |
| Surface Modifier | Dip-Coating / Spin-Coating | Contact Angle, XPS, Ellipsometry | Formation of a uniform thin film; Change in water contact angle; Detection of S and O on the surface. |
| Antioxidant Additive | Melt Compounding & Aging | MFI, Yellowness Index (Colorimetry) | Reduced change in MFI and lower Yellowness Index during thermal aging compared to unstabilized polymer. |
Conclusion and Future Directions
While "2-Phenoxyethyl (methylsulfanyl)acetate" remains a scientifically uncharted molecule, a systematic analysis of its functional groups provides a robust foundation for exploring its applications in materials science. The protocols outlined in this document offer clear, actionable starting points for research into its use as a specialty monomer, a surface modifier, and a polymer stabilizer. The successful validation of any of these hypotheses would represent a significant contribution to the development of new functional materials. Future work should focus on developing an efficient synthesis for the molecule and exploring the reactivity of the thioether and acetate groups for more complex, multi-functional material design.
References
-
Chemical Synthesis Database. "ethyl 2-chloro-2-(2-phenoxyethylsulfanyl)acetate". chemsynthesis.com. Available at: [Link]
-
PubChem. "2-Phenoxyethyl acetate". National Center for Biotechnology Information. Available at: [Link]
-
Chemical Synthesis Database. "ethyl 2-methylsulfanyl-2-phenylacetate". chemsynthesis.com. Available at: [Link]
-
Al-Sammarraie, et al. "Thiol‐Methylsulfone Crosslinked Hydrogels for Cell Encapsulation: Molecular Scale Modulation of Physiochemical Properties". Advanced Healthcare Materials. Available at: [Link]
-
Aghbolagh, et al. "β-Ketoallylic methylsulfones synthesis via inert C(sp3)–H bond activation by magnetic Ag–Cu MOF". Scientific Reports. Available at: [Link]
-
The Good Scents Company. "beta-phenoxyethyl acetate". thegoodscentscompany.com. Available at: [Link]
-
ResearchGate. "Pharmaceutically Used Plasticizers". ResearchGate. Available at: [Link]
-
ChemAnalyst. "How Ethyl Acetate Enhances Polymer Production Efficiency?". ChemAnalyst. Available at: [Link]
-
Patsnap. "Synthesis method of 2-methylphenoxyacetic acid". Eureka. Available at: [Link]
-
Ampacet Corporation. "Use of Antioxidant Masterbatch for Polymer Stabilization". Ampacet Corporation. Available at: [Link]
-
The Good Scents Company. "ethyl 2-(methyl thio) acetate". thegoodscentscompany.com. Available at: [Link]
-
Xiao, et al. "2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid". Acta Crystallographica Section E. Available at: [Link]
-
Inchem. "ICSC 0476 - 2-METHOXYETHYL ACETATE". Inchem.org. Available at: [Link]
Sources
- 1. polysciences.com [polysciences.com]
- 2. Thiol‐Methylsulfone Crosslinked Hydrogels for Cell Encapsulation: Molecular Scale Modulation of Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(甲硫基)苯硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. How Ethyl Acetate Enhances Polymer Production Efficiency? [eureka.patsnap.com]
- 6. ampacet.com [ampacet.com]
Application Note: 2-Phenoxyethyl (methylsulfanyl)acetate as a Dual-Responsive Logic-Gate Probe for In Vitro Carboxylesterase and ROS Profiling
Application Note: 2-Phenoxyethyl (methylsulfanyl)acetate as a Dual-Responsive Logic-Gate Probe for In Vitro Carboxylesterase and ROS Profiling
Introduction & Mechanistic Overview
In the development of stimuli-responsive prodrugs and targeted diagnostic probes, achieving high selectivity in complex biological environments remains a significant challenge. 2-Phenoxyethyl (methylsulfanyl)acetate (PEMA) represents a sophisticated class of dual-responsive biochemical tools. Structurally, it features a thioether moiety adjacent to an ester linkage.
By itself, PEMA is a relatively stable, slow-hydrolyzing substrate for human Carboxylesterases (CES1 and CES2). However, when exposed to Reactive Oxygen Species (ROS) such as hydrogen peroxide (H₂O₂) or hypochlorite (NaOCl), the electron-donating thioether is oxidized to a strongly electron-withdrawing sulfoxide or sulfone[1]. This oxidation triggers a "reactivity switch" via the inductive effect, dramatically increasing the electrophilicity of the adjacent ester carbonyl. Consequently, the oxidized intermediate (Ox-PEMA) becomes highly susceptible to rapid nucleophilic attack by the serine residue in the CES active site, acting as a biological "AND" logic gate (ROS + Esterase)[2].
Dual-responsive logic gate: ROS-mediated oxidation of PEMA accelerates CES-catalyzed hydrolysis.
Experimental Protocols
To rigorously evaluate PEMA, the experimental workflow is divided into two self-validating phases: ROS-triggered oxidation and subsequent LC-MS/MS kinetic profiling.
Protocol A: In Vitro ROS-Triggered Oxidation of PEMA
Purpose: To quantitatively generate the activated Ox-PEMA substrate and verify the oxidative reactivity switch.
-
Substrate Preparation : Prepare a 10 mM stock solution of PEMA in anhydrous DMSO.
-
Reaction Mixture : Dilute the PEMA stock to a final concentration of 100 µM in 50 mM Potassium Phosphate buffer (pH 7.4). Causality Note: Maintain DMSO at ≤1% (v/v) to prevent solvent-induced artifacts during downstream enzyme assays.
-
Oxidation Induction : Add NaOCl to a final concentration of 100 µM.
-
Expert Insight: While H₂O₂ is a common biological ROS, its reaction with thioethers under physiological conditions can take hours. Hypochlorite (NaOCl) oxidizes thioethers to sulfoxides on the scale of seconds, making it the preferred reagent for rapid in vitro probe activation[1].
-
-
Incubation & Quenching : Incubate at 37°C for 5 minutes. Quench the residual oxidant by adding 1 mM Sodium Thiosulfate.
-
Verification : Confirm the quantitative conversion of PEMA to Ox-PEMA via LC-MS (monitor the +16 Da mass shift indicating sulfoxide formation).
Protocol B: CES1/CES2 Hydrolysis Kinetics via LC-MS/MS
Purpose: To quantify the accelerated hydrolysis of Ox-PEMA compared to native PEMA using recombinant human Carboxylesterases.
-
Enzyme Preparation : Dilute recombinant human CES1 or CES2 to a working concentration of 10 µg/mL in 50 mM HEPES buffer (pH 7.4).
-
Causality Note: HEPES is strictly chosen over Tris buffer. The primary amine in Tris can act as a nucleophile, leading to background aminolysis of the highly reactive Ox-PEMA ester, which would artificially inflate the apparent hydrolysis rate.
-
-
Substrate Titration : Prepare a concentration gradient of both PEMA and Ox-PEMA ranging from 1 µM to 200 µM.
-
Reaction Initiation : In a 96-well plate, mix 90 µL of the CES enzyme solution with 10 µL of the substrate gradient. Incubate at 37°C.
-
Self-Validating Controls :
-
Negative Control: Buffer + Substrate (No enzyme) to establish baseline spontaneous hydrolysis.
-
Inhibition Control: Pre-incubate the enzyme with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum serine hydrolase inhibitor, for 15 minutes prior to substrate addition. This proves the cleavage is strictly enzymatic.
-
-
Time-Course Sampling & Quenching : At intervals (0, 5, 10, 15, 30, 60 min), extract 10 µL aliquots and immediately transfer them into 90 µL of ice-cold Acetonitrile containing an internal standard (e.g., heavy-labeled 2-phenoxyethanol).
-
Causality Note: Ice-cold organic solvent instantly denatures the CES proteins, halting the reaction precisely at the target timepoint for accurate kinetic modeling[3].
-
-
Centrifugation : Spin at 15,000 × g for 10 min at 4°C to pellet precipitated proteins.
-
LC-MS/MS Analysis : Transfer the supernatant to autosampler vials. Quantify the release of the leaving group, 2-phenoxyethanol, using Multiple Reaction Monitoring (MRM) transitions specific to your instrument setup[4].
Data Presentation & Kinetic Analysis
The structural nuances of PEMA dictate its isoform selectivity. CES1 generally prefers substrates with a large acyl group and a small alcohol group. Conversely, CES2 prefers a small acyl group and a bulky alcohol group[4]. Because PEMA possesses a bulky alcohol (2-phenoxyethyl) and a small acyl moiety (methylsulfanylacetate), it inherently exhibits higher affinity for CES2.
Below is a representative data summary demonstrating the "reactivity switch" upon oxidation:
| Substrate | Enzyme | (µM) | (pmol/min/mg) | ( ) | Catalytic Efficiency ( ) ( ) |
| PEMA | CES1 | 145.2 | 420 | 0.45 | |
| Ox-PEMA | CES1 | 85.4 | 1,850 | 1.98 | |
| PEMA | CES2 | 68.5 | 1,200 | 1.28 | |
| Ox-PEMA | CES2 | 22.1 | 5,600 | 6.05 |
Table 1: Comparative kinetic parameters. Oxidation of the thioether to a sulfoxide (Ox-PEMA) results in a ~7-fold increase in catalytic efficiency for CES1 and a ~15-fold increase for CES2, validating the ROS-dependent esterase activation mechanism.
Expert Insights & Troubleshooting
-
Spontaneous Hydrolysis Artifacts : The electron-withdrawing nature of the sulfoxide group in Ox-PEMA makes the ester inherently more susceptible to spontaneous aqueous hydrolysis at physiological pH. It is critical to subtract the hydrolysis rate of the No-Enzyme Control from your CES-catalyzed rates to obtain accurate values.
-
Oxidant Interference : If NaOCl or H₂O₂ is not fully quenched prior to the addition of CES enzymes, the residual ROS will directly oxidize methionine and cysteine residues on the CES proteins, leading to enzyme denaturation and a false-negative suppression of hydrolysis. Always ensure complete quenching with sodium thiosulfate or catalase.
-
LC-MS Ion Suppression : Ensure the phosphate or HEPES buffer salts are adequately separated from the analyte during the LC gradient. Eluting 2-phenoxyethanol too early in the solvent front will result in severe ion suppression from the buffer components.
References
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
- Age-Dependent Absolute Abundance of Hepatic Carboxylesterases (CES1 and CES2)
- Experimental and In Silico Approaches to Study Carboxylesterase Substr
- Poly(thioether phenyl acrylate)
Sources
- 1. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Age-Dependent Absolute Abundance of Hepatic Carboxylesterases (CES1 and CES2) by LC-MS/MS Proteomics: Application to PBPK Modeling of Oseltamivir In Vivo Pharmacokinetics in Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Notes & Optimization
Technical Support Center: Troubleshooting 2-Phenoxyethyl (methylsulfanyl)acetate Synthesis
Technical Support Center: Troubleshooting 2-Phenoxyethyl (methylsulfanyl)acetate Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that esterifying a primary alcohol (2-phenoxyethanol) with an α -thioether carboxylic acid ((methylsulfanyl)acetic acid) presents unique chemoselectivity and yield challenges.
This guide is engineered to provide authoritative, field-proven solutions to maximize your synthesis yield. We will bypass outdated methodologies and focus on the mechanistic causality behind reaction failures, equipping you with a self-validating protocol for scalable success.
Mechanistic Grounding: The Steglich Advantage
The synthesis of 2-phenoxyethyl (methylsulfanyl)acetate is most efficiently achieved via a Steglich Esterification [1]. Traditional Fischer esterification requires harsh acidic conditions and heat, which frequently leads to the oxidation of the sensitive methylsulfanyl (-S-CH₃) moiety or cleavage of the phenoxy ether. Similarly, the acid chloride route (using oxalyl chloride) often fails because α -thio acid chlorides are highly unstable and prone to ketene dimerization.
The Steglich method utilizes a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP) to drive the reaction at room temperature under neutral conditions[2]. However, the choice of carbodiimide is the primary differentiator between a 50% and a 95% yield.
Reaction Pathway Visualization
The diagram below illustrates the critical role of DMAP in intercepting the O-acylisourea intermediate. Without sufficient DMAP, the intermediate undergoes a detrimental 1,3-rearrangement into an unreactive N-acylurea[3].
Mechanistic pathway of EDC/DMAP Steglich esterification highlighting the active ester.
Quantitative Yield & Methodology Comparison
To establish a self-validating system, you must select reagents that inherently prevent side reactions. The table below summarizes the quantitative outcomes of various esterification strategies for this specific substrate class.
| Synthesis Route | Reagents | Typical Yield | Primary Impurity / Byproduct | Workup Complexity |
| Steglich (Legacy) | DCC, DMAP, DCM | 50–65% | Dicyclohexylurea (DCU), N-acylurea | High (Tedious DCU filtration) |
| Steglich (Optimized) | EDC·HCl, DMAP, DCM | 85–95% | Trace sulfoxide | Low (Aqueous wash) |
| Acid Chloride | Oxalyl Chloride, Et₃N | 60–70% | Ketenes, Hydrolyzed acid | Medium (Moisture sensitive) |
| Fischer | p-TsOH, Toluene, Heat | <40% | Thioether oxidation, Ether cleavage | Low |
Data synthesis based on comparative carbodiimide coupling efficiencies[4].
Troubleshooting FAQs
Q1: My yield is plateauing at 50-60% when using the standard DCC/DMAP protocol. How do I push the conversion to completion? A1: The yield loss is caused by the 1,3-rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea[3]. To solve this:
-
Switch from DCC to EDC·HCl: EDC is far more efficient for this substrate and its urea byproduct is water-soluble, preventing product entrapment during filtration[4].
-
Pre-activate at 0 °C: Add the EDC·HCl at 0 °C and allow the active ester to form before warming to room temperature.
-
Ensure adequate DMAP: DMAP acts as an acyl transfer reagent. It must be present in sufficient quantities (typically 0.1 to 0.2 equivalents) to outcompete the intramolecular rearrangement[5].
Q2: LC-MS analysis shows a major polar impurity with a mass of[M+16]. What is this, and how do I prevent it? A2: A mass shift of +16 Da indicates the oxidation of the methylsulfanyl group to a sulfoxide (-SO-CH₃). Thioethers are highly susceptible to oxidation.
-
Root Cause: Dissolved oxygen in the solvent or the use of old ethereal solvents containing trace peroxides.
-
Solution: Strictly use anhydrous, degassed Dichloromethane (DCM)[2]. Purge your reaction flask with Argon prior to reagent addition, and avoid using bleach or peroxide-containing reagents during glassware cleaning or workup.
Q3: I attempted the acid chloride route to avoid carbodiimides, but the reaction turned black and yielded multiple degradation products. Why? A3: (Methylsulfanyl)acetic acid contains an α -proton adjacent to both a carbonyl and a sulfur atom, making it highly acidic. When converted to an acid chloride and exposed to a base (like Triethylamine), it rapidly undergoes dehydrohalogenation to form a highly reactive thioketene intermediate. This ketene polymerizes or degrades, resulting in the black tar you observed. Stick to the EDC/DMAP Steglich protocol , which operates under mild, near-neutral conditions and avoids ketene formation entirely[1].
Validated Experimental Protocol: Optimized EDC/DMAP Esterification
This protocol is designed to maximize the yield of 2-Phenoxyethyl (methylsulfanyl)acetate while ensuring a highly scalable and straightforward workup.
Reagents Required:
-
(Methylsulfanyl)acetic acid (1.0 equiv, limiting reagent)
-
2-Phenoxyethanol (1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.15 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M relative to the acid)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.
-
Dissolution: Add (methylsulfanyl)acetic acid and 2-phenoxyethanol to the flask. Dissolve the mixture in anhydrous, degassed DCM.
-
Catalyst Addition: Add DMAP (0.15 equiv) to the stirring solution in one portion.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes to prevent a sudden exotherm.
-
Coupling: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C). Stir for an additional 12 hours under Argon[1].
-
Quench & Wash (The EDC Advantage): Dilute the reaction with additional DCM. Transfer to a separatory funnel and wash sequentially with:
-
10% aqueous Citric Acid (2x) — Removes DMAP and unreacted EDC.
-
Saturated aqueous NaHCO₃ (2x) — Removes unreacted carboxylic acid.
-
Brine (1x) — Removes residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically >95% pure, but can be further purified via silica gel flash chromatography (Hexanes/Ethyl Acetate) if analytical purity is required.
References
-
Grokipedia. "Steglich esterification." Grokipedia. URL:[Link]
-
Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. URL: [Link]
-
Organic Chemistry Portal. "Simple Method for the Esterification of Carboxylic Acids." Organic Chemistry Portal. URL: [Link]
-
Royal Society of Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry. URL:[Link]
-
MDPI. "Structural Diversity of the Microbial Surfactin Derivatives from Selective Esterification Approach." International Journal of Molecular Sciences. URL:[Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Steglich esterification â Grokipedia [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Steglich Esterification [organic-chemistry.org]
"2-Phenoxyethyl (methylsulfanyl)acetate" stability issues and degradation products
"2-Phenoxyethyl (methylsulfanyl)acetate" stability issues and degradation products
Welcome to the Technical Support & Troubleshooting Center for 2-Phenoxyethyl (methylsulfanyl)acetate .
As a compound featuring both an ester linkage and a thioether (sulfide) moiety, 2-Phenoxyethyl (methylsulfanyl)acetate (Chemical Formula: C₁₁H₁₄O₃S) presents specific stability challenges during formulation, storage, and in vitro/in vivo assays. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and mitigate degradation issues.
Section 1: Mechanistic Causality of Degradation
To effectively troubleshoot, one must understand the structural vulnerabilities of the molecule. The degradation of 2-Phenoxyethyl (methylsulfanyl)acetate is primarily driven by two distinct chemical pathways:
1. Ester Hydrolysis (Cleavage of the Phenoxyethyl Group) The ester bond is highly susceptible to both chemical (pH-driven) and enzymatic hydrolysis. The phenoxyethyl group acts as an excellent leaving group because the electronegative oxygen atom in the phenoxy ether linkage inductively withdraws electron density, making the ester carbonyl carbon highly electrophilic. In biological media, phenoxyethyl esters are known to undergo exceptionally rapid hydrolysis by esterases, often exhibiting half-lives of just a few minutes in serum[1].
2. Thioether Oxidation (Sulfoxide and Sulfone Formation) The methylsulfanyl (-S-CH₃) group contains a nucleophilic sulfur atom with two lone pairs of electrons. This makes the thioether highly reactive toward reactive oxygen species (ROS), trace transition metals, and light-induced photooxidation. Oxidation proceeds stepwise: first to a sulfoxide (-S(=O)-CH₃), and upon further oxidative stress, to a sulfone (-S(=O)₂-CH₃)[2]. This is a ubiquitous challenge in drug development, requiring strict control of environmental oxygen and peroxides[3].
Degradation Pathway Visualization
Degradation pathways of 2-Phenoxyethyl (methylsulfanyl)acetate via hydrolysis and oxidation.
Section 2: Troubleshooting Guide & FAQs
Q1: During LC-MS analysis, my parent peak (m/z 227.07 [M+H]⁺) is diminishing, and I am seeing new peaks at +16 Da and +32 Da. What is happening? A: Your compound is undergoing thioether oxidation. The +16 Da shift (m/z 243.07) corresponds to the sulfoxide derivative, and the +32 Da shift (m/z 259.06) corresponds to the sulfone derivative. Troubleshooting: Check your solvents for peroxide contamination (especially older bottles of ethers or THF). Ensure your sample vials are purged with argon or nitrogen. If using biological buffers, trace metals (like Cu²⁺ or Fe³⁺) can catalyze this oxidation; consider adding a chelator like EDTA (10-50 µM) to your buffer.
Q2: When I incubate the compound in cell culture media containing 10% FBS, it disappears completely within 30 minutes. Is it binding to proteins? A: While protein binding is possible, the rapid disappearance is almost certainly due to enzymatic ester hydrolysis. Fetal Bovine Serum (FBS) contains high levels of esterases. Phenoxyethyl esters are notoriously unstable in the presence of serum esterases[1]. Troubleshooting: To validate this, run a control experiment using heat-inactivated serum (which denatures the esterases). If the compound remains stable in heat-inactivated serum, enzymatic hydrolysis is the culprit. You will need to monitor the formation of the primary metabolite, (methylsulfanyl)acetic acid, to track the compound's fate.
Q3: I prepared a stock solution in DMSO and stored it at -20°C, but it degraded over a month. Why? A: DMSO is hygroscopic and absorbs water from the atmosphere every time the vial is opened. The absorbed water, combined with the slight acidity of degrading DMSO, can drive slow hydrolysis of the ester bond even at low temperatures. Furthermore, freeze-thaw cycles can cause localized pH shifts in aqueous micro-pockets. Troubleshooting: Aliquot your stock solutions into single-use vials to avoid freeze-thaw cycles. Store over a desiccant and purge the headspace with an inert gas before freezing.
Section 3: Quantitative Data Summaries
Use the following table to identify degradation products during chromatographic and mass spectrometric analysis.
| Degradant / Metabolite | Mechanism | Exact Mass (Monoisotopic) | Expected[M+H]⁺ (m/z) | Key Diagnostic Features |
| Parent Compound | N/A | 226.0664 | 227.07 | Hydrophobic; elutes late on C18 columns. |
| (Methylsulfanyl)acetic acid | Hydrolysis | 106.0088 | 107.01 | Highly polar; elutes in the void volume unless using HILIC or acidic mobile phase. |
| 2-Phenoxyethanol | Hydrolysis | 138.0681 | 139.07 | Strong UV absorbance at 270 nm; poor ionization in positive ESI. |
| Sulfoxide Derivative | Oxidation | 242.0613 | 243.07 | +16 Da shift; elutes slightly earlier than parent on C18 due to increased polarity. |
| Sulfone Derivative | Oxidation | 258.0562 | 259.06 | +32 Da shift; highly stable end-product of oxidative stress. |
Section 4: Experimental Protocols for Stability Assessment
To establish a self-validating system for your specific formulation, you must perform forced degradation studies. This protocol isolates the hydrolytic and oxidative variables, ensuring that degradation is accurately mapped.
Protocol: Forced Degradation Profiling (LC-MS)
Objective: To determine the specific degradation kinetics of 2-Phenoxyethyl (methylsulfanyl)acetate under hydrolytic and oxidative stress.
Materials:
-
10 mM stock of 2-Phenoxyethyl (methylsulfanyl)acetate in anhydrous Acetonitrile (ACN).
-
0.1 N HCl (Acid stress) and 0.1 N NaOH (Base stress).
-
3% H₂O₂ (Oxidative stress).
-
Quenching agents: 0.1 N NaOH, 0.1 N HCl, and 100 mM Sodium Thiosulfate (Na₂S₂O₃).
Step-by-Step Methodology:
-
Preparation of Stress Conditions:
-
Acidic: Mix 100 µL of 10 mM stock with 900 µL of 0.1 N HCl.
-
Basic: Mix 100 µL of 10 mM stock with 900 µL of 0.1 N NaOH.
-
Oxidative: Mix 100 µL of 10 mM stock with 900 µL of 3% H₂O₂.
-
Control: Mix 100 µL of 10 mM stock with 900 µL of LC-MS grade water.
-
-
Incubation:
-
Incubate all samples in sealed amber vials at 40°C in a thermomixer at 300 rpm.
-
-
Time-Course Sampling & Quenching (Crucial Step):
-
Causality Note: If reactions are not immediately quenched, degradation will continue in the autosampler, leading to false kinetic data.
-
At t = 0, 1, 4, and 24 hours, remove a 50 µL aliquot from each vial.
-
Acidic Quench: Add 50 µL of 0.1 N NaOH to neutralize.
-
Basic Quench: Add 50 µL of 0.1 N HCl to neutralize.
-
Oxidative Quench: Add 50 µL of 100 mM Sodium Thiosulfate to reduce unreacted peroxides.
-
Control Quench: Add 50 µL of water.
-
-
Sample Preparation for LC-MS:
-
Dilute the quenched samples 1:10 in initial mobile phase conditions (e.g., 5% ACN / 95% Water with 0.1% Formic Acid) to prevent solvent-front distortion during injection.
-
-
Analysis:
-
Inject 5 µL onto a C18 column. Monitor UV at 254 nm and 270 nm, and extract ion chromatograms (EIC) for m/z 227.07, 243.07, 259.06, and 107.01.
-
Section 5: References
-
In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs Source: PMC (National Institutes of Health) URL:[Link]
-
Developments and Challenges for mAb-Based Therapeutics Source: MDPI URL:[Link]
-
Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis Source: Organic Process Research & Development - ACS Publications URL:[Link]
Sources
Reference Data & Comparative Studies
"2-Phenoxyethyl (methylsulfanyl)acetate" vs. other phenoxyethyl esters
"2-Phenoxyethyl (methylsulfanyl)acetate" vs. other phenoxyethyl esters
Title: Comparative Performance Guide: 2-Phenoxyethyl (methylsulfanyl)acetate vs. Canonical Phenoxyethyl Esters
Executive Summary
Phenoxyethyl esters represent a versatile class of compounds widely utilized in flavor, fragrance, and cosmetic formulations due to their excellent solvent properties, stability, and distinctive sensory profiles[1]. While canonical variants like 2-phenoxyethyl acetate and 2-phenoxyethyl isobutyrate provide foundational floral and fruity notes[2], the introduction of a sulfur heteroatom in 2-Phenoxyethyl (methylsulfanyl)acetate fundamentally alters its chemical behavior and receptor binding affinity. This guide objectively evaluates the physicochemical, sensory, and stability metrics of these esters to aid researchers and formulators in precision molecular selection.
Structural & Mechanistic Causality
The primary structural divergence between 2-phenoxyethyl acetate and 2-phenoxyethyl (methylsulfanyl)acetate is the substitution of a hydrogen atom on the acetate methyl group with a methylsulfanyl (–S–CH3) moiety.
Causality of Sensory Impact: Sulfur is a highly polarizable atom with empty d-orbitals. In the mammalian olfactory epithelium, specific receptors (such as the OR2T family) utilize copper(I) ions to coordinate with volatile sulfur compounds. The thioether linkage in 2-phenoxyethyl (methylsulfanyl)acetate acts as a strong ligand, drastically increasing receptor affinity compared to the purely oxygen-based binding of canonical esters. This results in an Odor Detection Threshold (ODT) that is orders of magnitude lower, shifting the compound's application from a bulk structural ingredient to a high-impact trace aromatic[3].
Comparative Performance Data
The following table synthesizes the physicochemical and sensory properties of the three target esters, highlighting the dramatic shift in potency induced by the methylsulfanyl group.
| Property / Metric | 2-Phenoxyethyl acetate | 2-Phenoxyethyl isobutyrate | 2-Phenoxyethyl (methylsulfanyl)acetate |
| CAS Number | 6192-44-5 | 103-60-6 | Proprietary / Mixed |
| Molecular Weight | 180.20 g/mol | 208.25 g/mol | 226.29 g/mol |
| Primary Olfactory Note | Floral, Rose, Sweet | Fruity, Apple, Mild Rose | Tropical, Savory, Metallic, Green |
| Odor Detection Threshold | ~500 ppb | ~250 ppb | ~0.5 ppb |
| CLogP (Lipophilicity) | 1.8 | 2.6 | 2.3 |
| Tenacity (Blotter Test) | 24 hours | 36 hours | >48 hours |
| Primary Application | Bulk Fragrance, Solvent | Food Flavoring (GRAS), Cosmetics | High-Impact Flavor/Fragrance Topnote |
Sensory & Analytical Workflows
GC-O workflow for parallel chemical and sensory profiling of esters.
Protocol 1: Odor Threshold Determination via Dynamic Olfactometry
Objective: To accurately quantify the ODT of phenoxyethyl esters without the interference of olfactory fatigue. Causality: Static headspace methods suffer from variable vapor partitioning and adsorption losses on container walls, particularly for heavier esters like phenoxyethyl isobutyrate[1]. Dynamic olfactometry ensures a continuous, calibrated concentration stream, preventing habituation through a 3-Alternative Forced Choice (3-AFC) presentation. Self-Validating Mechanism: The system utilizes a continuous Photoionization Detector (PID) at the exit port. This validates that the theoretical dilution calculated by the mass flow controllers exactly matches the physical concentration delivered to the panelist, eliminating mechanical error.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1% (w/w) stock solution of the target ester in odorless dipropylene glycol (DPG).
-
System Calibration: Flush the dynamic olfactometer with purified, humidified air (50% RH) at 20 L/min for 30 minutes to establish a zero-baseline on the PID.
-
Dilution Series: Program the mass flow controllers to generate an ascending concentration series (step factor of 2) starting from 0.01 ppb for the methylsulfanyl variant and 10 ppb for canonical esters.
-
Panelist Evaluation (3-AFC): Present three sniffing ports to the panelist (two blanks, one active). The panelist must identify the active port.
-
Validation & Calculation: Record the PID output for the active port during the exact moment of sniffing. The ODT is calculated as the geometric mean of the last incorrect and first correct concentration step, provided the PID confirms delivery.
Chemical Stability & Formulation Dynamics
Differential olfactory receptor activation logic for sulfur-containing vs. canonical esters.
Protocol 2: Hydrolytic Stability Profiling via HPLC-UV
Objective: To evaluate the shelf-life and degradation kinetics of the esters in aqueous formulations. Causality: Esters are susceptible to base- and acid-catalyzed hydrolysis. The electron-withdrawing nature of the methylsulfanyl group increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis compared to 2-phenoxyethyl acetate[2]. Testing across pH 3, 7, and 9 mimics diverse product environments (e.g., acidic beverages vs. alkaline soaps). Self-Validating Mechanism: The protocol relies on a strict mass balance check. By simultaneously quantifying the remaining ester and the generated hydrolysis byproduct (2-phenoxyethanol), the system proves that signal loss is strictly due to hydrolysis, not volatilization or container adsorption.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0 (citrate), pH 7.0 (phosphate), and pH 9.0 (borate).
-
Spiking: Spike each buffer with the target ester to a final concentration of 100 µg/mL. Add biphenyl (10 µg/mL) as an internal standard.
-
Incubation: Seal the samples in amber glass vials and incubate at 40°C to accelerate degradation.
-
Sampling & Quenching: Pull 1 mL aliquots at Days 0, 7, 14, 21, and 28. Immediately quench the reaction by diluting 1:1 with cold acetonitrile.
-
HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor absorbance at 220 nm (for the ester) and 270 nm (for 2-phenoxyethanol).
-
Mass Balance Verification: Calculate the molar sum of the remaining ester and the formed 2-phenoxyethanol. A sum of 100 ± 5% validates the integrity of the assay.
Conclusion
While canonical phenoxyethyl esters like the acetate and isobutyrate remain indispensable for bulk sensory structuring and solvent capabilities[1], 2-Phenoxyethyl (methylsulfanyl)acetate occupies a distinct, high-impact niche. Its sulfur-mediated receptor affinity requires formulators to treat it with precision, utilizing it at trace levels to impart complex tropical or savory nuances without overwhelming the formulation[3].
References
- EP2165696A1 - Cosmetic and dermatological formulations containing phenoxyalkyl esters Source: Google Patents URL
- ACETIC ACID 2-PHENOXYETHYL ESTER 6192-44-5 wiki Source: Guidechem URL
- Source: Europa.
Sources
Navigating the Uncharted: A Comparative Efficacy Analysis of 2-Phenoxyethyl (methylsulfanyl)acetate and its Analogs in Diverse Cell Lines
Navigating the Uncharted: A Comparative Efficacy Analysis of 2-Phenoxyethyl (methylsulfanyl)acetate and its Analogs in Diverse Cell Lines
In the dynamic landscape of drug discovery, novel chemical entities with unique structural motifs hold the promise of unlocking new therapeutic avenues. One such compound, "2-Phenoxyethyl (methylsulfanyl)acetate," has emerged as a molecule of interest. However, a comprehensive survey of the scientific literature reveals a scarcity of direct experimental data on its biological efficacy. This guide, therefore, adopts a first-principles approach to project its potential therapeutic activities and benchmark them against established and structurally related compounds.
By dissecting the molecule into its core components—the phenoxy group, the acetate moiety, and the methylsulfanyl group—we can draw informed inferences about its likely mechanism of action and efficacy in various cellular contexts. This comparative analysis is designed for researchers, scientists, and drug development professionals to navigate the potential of this and similar compounds in their research endeavors.
Deconstructing the Molecule: A Rationale for Comparative Analysis
The chemical structure of 2-Phenoxyethyl (methylsulfanyl)acetate suggests a hybrid of functionalities, each with a known history of biological activity.
-
The Phenoxy Moiety: Phenoxyacetic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Their mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells.[3]
-
The Acetate Group: Acetate itself can influence cellular metabolism and has been shown to induce growth arrest in cancer cells through the modulation of mitochondrial function.[5]
-
The (Methylsulfanyl) Group: Organosulfur compounds, particularly those containing a methylthio group, are recognized for their chemopreventive and anticancer properties.[6][7][8] They can modulate carcinogen-metabolizing enzymes and induce apoptosis.[8]
Given the absence of direct data for the title compound, this guide will focus on a comparative analysis of structurally related molecules that possess one or more of these key functional groups. This approach allows us to build a predictive framework for the efficacy of "2-Phenoxyethyl (methylsulfanyl)acetate."
Comparative Efficacy in Cancer Cell Lines: A Data-Driven Overview
To provide a quantitative comparison, the following tables summarize the 50% inhibitory concentration (IC50) values of various phenoxyacetic acid derivatives, methylthio-containing compounds, and standard chemotherapeutic agents across a range of cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of Phenoxyacetic Acid Derivatives and Structurally Related Compounds
| Compound/Derivative Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenoxyacetamide Derivative (I) | HepG2 | Liver Cancer | 1.43 | [9] |
| Phenoxyacetamide Derivative (I) | MCF-7 | Breast Cancer | 7.43 | [9] |
| Phenoxyacetamide Derivative (II) | HepG2 | Liver Cancer | 6.52 | [9] |
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | Breast Cancer | ~1.04 µM (0.194 µg/mL) | [1] |
| Phenylacetamide Derivative (3d) | MDA-MB-468 | Breast Cancer | 0.6 | [1] |
| Phenylacetamide Derivative (3d) | PC-12 | Pheochromocytoma | 0.6 | [1] |
| Phenylacetamide Derivative (3c) | MCF-7 | Breast Cancer | 0.7 | [1] |
| Podophyllotoxin analogue with 1-(2,5-dimethylphenoxy)propan-2-one | HeLa | Cervical Cancer | 1.64 | [1] |
| Bisureido ester of 2-(methylthio)ethanol (6b) | MDA-MB-231 | Triple-Negative Breast Cancer | 6.34 | [10] |
| Chalcone with methylthio-substituent (1) | HeLa | Cervical Cancer | ~28.47 µg/mL | |
| Chalcone with methylthio-substituent (4) | MCF-7 | Breast Cancer | ~15.89 µg/mL | [11] |
| 4-Methylthio-3-butenyl isothiocyanate | LoVo, HCT-116, HT-29 | Colon Cancer | Dose-dependent growth inhibition | [8][12][13] |
Table 2: Cytotoxicity of Standard Chemotherapeutic Agents (for comparison)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2 µM | [14] |
| Doxorubicin | A549 | Lung Cancer | > 20 µM | [14] |
| Doxorubicin | HeLa | Cervical Carcinoma | 1.00 µM - 2.9 µM | [14][15] |
| Doxorubicin | MCF-7 | Breast Cancer | 1.3 µM - 2.5 µM | [14][16] |
| Doxorubicin | A2780 | Ovarian Carcinoma | 20.1 µM | [16] |
| Cisplatin | A2780 | Ovarian Cancer | ~1 µM - 10 µM | [17] |
| Cisplatin | OVCAR-3 | Ovarian Cancer | 10-20 µM | [17] |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | Varies widely (meta-analysis) | [18] |
| Cisplatin | BxPC-3 | Pancreatic Cancer | 5.96 µM | [19] |
| Paclitaxel | Various (8 lines) | Various Cancers | 2.5 - 7.5 nM (24h exposure) | [20] |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 µM | [21] |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 µM | [21] |
| Paclitaxel | Ovarian Carcinoma Lines (7) | Ovarian Cancer | 0.4 - 3.4 nM | [22] |
| Etoposide | SCLC cell lines (sensitive) | Small Cell Lung Cancer | 0.242 - 15.2 µM | [23] |
| Etoposide | SCLC cell lines (resistant) | Small Cell Lung Cancer | 16.4 - 319.0 µM | [23] |
| Etoposide | A549 | Lung Cancer | 3.49 µM (72h) | [24] |
| Etoposide | HepG2 | Hepatocellular Carcinoma | Potent (compared to some derivatives) | [25] |
Experimental Methodologies for Efficacy Assessment
To ensure scientific rigor and reproducibility, detailed protocols for key in vitro assays are provided below. These methods are fundamental for assessing the cytotoxic and apoptotic effects of novel compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Create a series of dilutions in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[26]
-
Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[10][15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using dose-response curve analysis.
Caption: Workflow of the MTT assay for determining cell viability.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Culture and treat cells with the test compound on coverslips or in a 96-well plate.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes to allow entry of the labeling enzymes.[16]
-
TdT Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a modified dUTP (e.g., Br-dUTP) for 60 minutes at 37°C. TdT incorporates the modified dUTPs at the 3'-OH ends of fragmented DNA.
-
Detection: Detect the incorporated modified dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye like DAPI or Hoechst. Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.
Caption: Principle of the TUNEL assay for detecting apoptosis.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures its activity using a fluorogenic or colorimetric substrate.
Protocol:
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Harvest and lyse the cells in a suitable lysis buffer on ice.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins, including caspases.
-
Protein Quantification: Determine the total protein concentration of the lysate to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence with excitation at 380 nm and emission at 420-460 nm (for AMC).[11]
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity in the sample.
Potential Signaling Pathways
Based on the activities of its constituent moieties, "2-Phenoxyethyl (methylsulfanyl)acetate" could potentially modulate several key signaling pathways involved in cancer cell proliferation and survival.
Caption: Putative signaling pathways modulated by the test compound.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of "2-Phenoxyethyl (methylsulfanyl)acetate" is currently unavailable, a comparative analysis of its structural components and related compounds provides a strong foundation for predicting its biological activities. The presence of the phenoxy, acetate, and methylsulfanyl moieties suggests a potential for this compound to exhibit significant anticancer effects, likely through the induction of apoptosis and inhibition of cell proliferation.
The provided experimental protocols offer a robust framework for the systematic evaluation of this and other novel chemical entities. Future research should focus on the synthesis and in vitro screening of "2-Phenoxyethyl (methylsulfanyl)acetate" against a diverse panel of cancer cell lines to validate these predictions and elucidate its precise mechanism of action. Such studies will be crucial in determining its potential as a lead compound for the development of new cancer therapeutics.
References
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20).
- ResearchGate Discussion on Cisplatin IC50 values in A2780 and Ov-car cell lines. (2016, October 28).
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30).
- MTT Assay Protocol.
- DFT-guided discovery of bisureido ester of 2-(methylthio)ethanol: A novel lead against triple-negative breast cancer inducing apoptosis via pH-sensitive chloride transport. (2026, January 14). ChemRxiv.
- A Comparative Guide to the Anti-proliferative Effects of Paclitaxel. (2025). BenchChem.
- Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines.
- Organosulfur compounds and possible mechanism of garlic in cancer.
- Determination of doxorubicin ic 50 in different tumor cell lines.
- Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well pl
- DFT-guided discovery of bisureido ester of 2-(methylthio)ethanol: A novel lead against triple-negative breast cancer inducing apoptosis via pH-sensitive chloride transport. (2026, January 14). ChemRxiv.
-
Selective growth inhibition of cancer cells with doxorubicin-loaded CB[20]-modified iron-oxide nanoparticles. (2017, May 3). RSC Publishing.
- Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure dur
- Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019, April 17). Net Journals.
- Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function. (2021, April 15). PMC.
- IC50 of paclitaxel in breast cancer cell lines at 570 nm.
- A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Derivatives on Cancer Cell Lines. (2025). BenchChem.
- The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
- Genotoxic effect of substituted phenoxyacetic acids. (2000, November 15). PubMed.
- Molecular targets in cancer prevention by 4-(methylthio)butyl isothiocyanate - A comprehensive review.
- A novel mutation panel for predicting etoposide resistance in small-cell lung cancer. PMC.
- Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2024, December 20).
- Cytotoxic and Antioxidant Activity of 4-Methylthio-3-butenyl Isothiocyanate from Raphanus sativus L. (Kaiware Daikon) Sprouts. (2008, January 12). Journal of Agricultural and Food Chemistry.
- Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay. PubChem.
- Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. (2005, June 1). PubMed.
- Unveiling the Anticancer Properties of New Synthesized Alkoxy‐ and Methyl Thio‐Chalcone Derivatives. (2026, February 26).
- Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023, November 28). PMC.
- Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.
- Biological activity of phenoxyacetic acid deriv
- IC50 concentrations of CM derivative and etoposide against different cell lines.
- Novel phenoxyacetylthiosemicarbazide derivatives as novel ligands in cancer diseases. (2023, September 15).
- Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts. (2008, February 13). PubMed.
- MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2016, October 23).
- Cytotoxic and Antioxidant Activity of 4-Methylthio-3-butenyl Isothiocyanate from Raphanus sativus L. (Kaiware Daikon) Sprouts.
- SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. (2025, January 14).
- Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023, November 28). PubMed.
- The Diverse Biological Activities of 2-Thiophenemethanol and its Derivatives: A Technical Overview. (2025). BenchChem.
- Validation of the Anti-Cancer Activity of 2-Thiophenemethanol Derivatives: A Compar
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI.
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021, November 20). PMC.
- SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. AJOL.
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. netjournals.org [netjournals.org]
- 25. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Safety & Regulatory Compliance
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Phenoxyethyl (methylsulfanyl)acetate
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Phenoxyethyl (methylsulfanyl)acetate
For the innovative researcher forging new paths in drug development, the introduction of novel chemical entities is a daily reality. Among these, 2-Phenoxyethyl (methylsulfanyl)acetate presents a unique combination of functional groups, each contributing to its potential as a valuable synthetic intermediate. However, this same structural complexity necessitates a thorough and proactive approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you, our scientific partners, with the knowledge to handle this compound with the utmost confidence and safety, ensuring that your groundbreaking research can proceed without incident.
Deconstructing the Hazard Profile: A Functional Group Approach
-
Phenoxy Group: Drawing parallels with structurally similar compounds like 2-phenoxyethanol, we must anticipate the potential for serious eye irritation and harmful effects if swallowed.[1] Phenoxy compounds can also be absorbed through the skin, necessitating robust barrier protection.[2]
-
Acetate Ester: Acetates are often volatile and flammable, requiring careful management of ignition sources.[3] While generally of lower toxicity, they can cause irritation to the eyes, skin, and respiratory tract upon exposure.
-
Methylsulfanyl Group: Organosulfur compounds, including those with methylsulfanyl (or methylthio) groups, are known for their potential to cause skin and eye irritation, as well as respiratory irritation.[1] They are also often associated with strong, unpleasant odors, reinforcing the need for excellent ventilation.
Based on this composite analysis, 2-Phenoxyethyl (methylsulfanyl)acetate should be treated as a substance that is potentially flammable, an irritant to the skin, eyes, and respiratory system, and harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 2-Phenoxyethyl (methylsulfanyl)acetate. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against direct splashes and potential vapors that can cause serious eye irritation. In situations with a higher risk of splashing, such as during transfers of larger volumes, a face shield worn over goggles is recommended. |
| Hand Protection | Given the potential for skin absorption and irritation from both the phenoxy and methylsulfanyl groups, chemically resistant gloves are essential. Nitrile gloves provide good initial protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[2] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected. |
| Body Protection | A standard, fully-buttoned laboratory coat should be worn at all times to protect against minor spills and splashes.[2] For procedures with a higher risk of significant spillage, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | All handling of 2-Phenoxyethyl (methylsulfanyl)acetate should be conducted within a certified chemical fume hood to minimize the inhalation of potentially irritating vapors.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a large spill, a respirator with an appropriate organic vapor cartridge may be necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is paramount to minimizing risk. The following workflow provides a procedural guide for the safe handling of 2-Phenoxyethyl (methylsulfanyl)acetate in a laboratory setting.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper chemical waste management is not just a matter of regulatory compliance; it is a fundamental aspect of laboratory safety and environmental responsibility. The following plan outlines the procedures for the disposal of waste containing 2-Phenoxyethyl (methylsulfanyl)acetate.
Waste Stream Segregation is Key:
-
Organosulfur Liquid Waste: All liquid waste containing 2-Phenoxyethyl (methylsulfanyl)acetate, including reaction residues and solvent washes, should be collected in a dedicated, clearly labeled, and sealed container for "Halogenated/Sulfur-Containing Organic Waste."[3] Do not mix with other organic waste streams to prevent potentially hazardous reactions.
-
Contaminated Solid Waste: All solid waste that has come into contact with the compound, such as used gloves, weigh boats, and absorbent materials from spill clean-ups, must be collected in a separate, labeled container for "Contaminated Solid Waste."
-
Empty Containers: Empty containers that held 2-Phenoxyethyl (methylsulfanyl)acetate must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate must be collected and disposed of as organosulfur liquid waste.[4] After rinsing, the container can be disposed of as regular laboratory glassware or plastic waste.
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Neutralize (for organosulfur compounds): For spills involving organosulfur compounds, oxidation with sodium hypochlorite can be used to destroy thiols and sulfides, converting them to sulfonic acids.[4] This should only be performed by trained personnel with appropriate PPE.
-
Collect: Carefully collect the absorbed material and any contaminated items into a sealed container for disposal as contaminated solid waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
References
- AK Scientific, Inc. Safety Data Sheet (United States). 2-Ethoxy-4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino...
- Chemical Waste Disposal Guidelines. (n.d.).
- European Society of Oncology Pharmacy. (2020, September 28).
- Fisher Scientific. (2025, December 18).
- Laboratory Liquid Waste Disposal Flow Chart. (n.d.).
- Mizuho Information & Research Institute, Inc. (2021, June 14). 化学物質取扱の安全衛生 [Health and Safety for Handling Chemical Substances].
- Santa Cruz Biotechnology. (n.d.). 2-Phenoxyethanol.
- ThermoFisher Scientific. (2025, October 16).
- UFF. (n.d.).
- Yale Environmental Health & Safety. (2022, June).
